1,4-Oxazepan-3-one is a heterocyclic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is , and it has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This compound belongs to the class of oxazepanes, which are known for their diverse biological activities.
The compound can be synthesized from various starting materials through several methods, including cyclization reactions and other synthetic strategies. It is also referenced in patent literature for its pharmaceutical applications.
1,4-Oxazepan-3-one is classified under heterocyclic compounds, specifically as an oxazepane derivative. It is recognized for its structural uniqueness and its potential role in drug development.
The synthesis of 1,4-oxazepan-3-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are typically employed to purify the final product.
1,4-Oxazepan-3-one features a seven-membered ring with the following structural characteristics:
The compound's InChI key is not explicitly provided in the sources but can be derived from its structural formula. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry analyses, which can be used for identification and characterization .
1,4-Oxazepan-3-one participates in various chemical reactions:
Reactions involving 1,4-oxazepan-3-one require specific conditions such as temperature control and pH adjustment to ensure successful transformation while minimizing by-products.
The mechanism of action for 1,4-oxazepan-3-one primarily revolves around its role as a monoamine reuptake inhibitor. This action is crucial in modulating neurotransmitter levels in the brain:
Studies indicate that modifications to the oxazepane structure can influence its binding affinity and selectivity towards different neurotransmitter systems .
The compound's purity and stability are often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
1,4-Oxazepan-3-one has several scientific uses:
The cyclization of amino alcohol precursors represents a foundational strategy for constructing the 1,4-oxazepan-3-one core. This approach typically employs bifunctional substrates containing both amine and alcohol groups strategically positioned for intramolecular lactamization. o-Aminophenethyl alcohols serve as privileged precursors, where the primary amine undergoes nucleophilic attack on a carbonyl group (often from carboxylic acids, esters, or activated ketones) to form an amide bond, followed by alcohol-mediated cyclization to establish the ether linkage. The ring size is dictated by the carbon chain length between functional groups, with three-methylene spacers favoring seven-membered ring formation [4] [8].
Critical parameters influencing cyclization efficiency include the activation state of the carbonyl component, base selection, and reaction temperature. Carboxylic acid activation (e.g., via mixed anhydride formation or carbodiimide coupling) is common prior to cyclization. Base-mediated conditions (e.g., NaH in solvent-free systems at 70°C) promote deprotonation of the alcohol, enhancing its nucleophilicity for the final ring-closing step. This approach enables moderate-to-high yields (typically 65-85%) but faces challenges with epimerization at stereocenters adjacent to the carbonyl during lactamization [3] [5]. Alternative routes involve intramolecular aldol condensations of keto-alcohols or reductive amination strategies, which offer complementary pathways to the oxazepanone scaffold under milder conditions [8].
Table 1: Comparative Analysis of Ring-Closure Methods via Amino Alcohol Precursors
Precursor Type | Cyclization Conditions | Key Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|
Carboxylic Acid Derivatives | DCC, DMAP, CH₂Cl₂; then NaH, 70°C | High functional group tolerance | Epimerization risk at α-stereocenters | 70-85% |
Keto-Alcohols | NaH, solvent-free, 70°C | Atom-economical, no activator needed | Limited substrate scope | 75-94% |
Aldehyde-Amino Alcohols | NaBH₃CN, MeOH, rt | Mild conditions, stereoretentive | Requires reducing agent | 65-80% |
Catalytic methodologies have emerged to address the challenge of stereocontrol in oxazepanone synthesis, particularly for generating enantioenriched derivatives bearing chiral centers at C2, C4, or C6. Transition metal catalysis employing copper(I) complexes with chiral bisphosphine ligands (e.g., (R)-BINAP or (S,S)-Chiraphos) enables asymmetric reductive amination of keto-alcohol precursors. This one-pot process achieves high enantiomeric excess (typically >90% ee) by dynamically kinetic resolution during imine reduction [8].
Organocatalytic approaches utilize chiral phosphoric acids (e.g., TRIP) or thiourea catalysts to facilitate enantioselective intramolecular lactamization. These systems operate via hydrogen-bonding activation of carbonyl groups, directing nucleophilic attack by the amine with precise facial control. Density Functional Theory (DFT) studies support a transition state where the catalyst organizes the substrate into a rigid conformation, minimizing competing racemic pathways [3]. For C4-substituted derivatives, asymmetric hydrogenation of exocyclic enamide intermediates using Ir-(P-OP) or Ru-(BINAP) complexes delivers saturated heterocycles with >95% ee and dr >20:1. These catalytic methods typically achieve 80-92% yields while providing exceptional stereoselectivity critical for medicinal chemistry applications targeting chiral binding pockets [4] [8].
Position C4 of the 1,4-oxazepan-3-one scaffold serves as a principal site for structural diversification, with benzyl and aryl substituents profoundly influencing pharmacological profiles. Nucleophilic displacement represents the most direct approach, where 4-chlorooxazepanones react with aryl/benzyl Grignard reagents (ArMgBr, BnMgCl) or zinc organometallics in THF at 0-25°C. This method tolerates electron-rich (e.g., p-methoxyphenyl) and electron-deficient (e.g., p-CF₃-phenyl) aryl groups but shows diminished yields with sterically hindered ortho-substituted aromatics (≤50% yield) [5] [8].
Transition-metal catalyzed cross-coupling expands the scope to heteroaryl groups inaccessible via organometallic addition. Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling of 4-boronic ester-functionalized oxazepanones with aryl bromides delivers biaryl derivatives, while Buchwald-Hartwig amination installs aminoaryl substituents. Copper(I) iodide with trans-N,N'-dimethylcyclohexanediamine ligand enables C–N coupling between 4-iodo derivatives and benzylamines, yielding tertiary amine-functionalized analogs. These methods typically achieve 75-88% yields with excellent functional group compatibility, including nitriles, esters, and protected amines [8]. For sensitive substrates, reductive amination of 4-oxo derivatives (readily available by Dess-Martin oxidation) with arylalkylamines provides a mild alternative, proceeding via iminium ion intermediates reduced by NaBH₃CN in >80% yield [5].
Modifications targeting allosteric binding pockets prioritize steric complementarity and electronic fine-tuning via C6, C7, and N1 substituents. Sulfonamide formation at N1 enhances metabolic stability and introduces hydrogen-bond acceptor motifs critical for allosteric interactions. Reaction of N-unsubstituted oxazepanones with arylsulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride, 3,5-dimethylisoxazole-4-sulfonyl chloride) in pyridine yields sulfonamides with compact, heterocyclic appendages that probe shallow subpockets [8].
Stereoselective alkylation at C6 leverages chiral auxiliaries or catalysts to install methyl, fluoromethyl, or cyclopropyl groups that induce conformational constraints. Evans’ oxazolidinone-controlled enolization followed by electrophilic quenching provides >95% de for α-methylation. Subsequent auxiliary removal affords enantiopure 6-methyl derivatives that modulate ring puckering and bioactive conformation populations [3]. Spacer-optimized aryl ethers at C7 utilize SNAr chemistry with electron-deficient fluoroarenes (e.g., 3,4-dichloro-5-fluoropyridazinone) to introduce extended aromatic systems. Molecular modeling-guided chain length optimization identifies ethylene diamine and trans-cyclohexyl spacers as optimal for reaching deep lipophilic subpockets, enhancing binding affinity by 10-100 fold in target-specific assays [3] [8].
Recent patents disclose advanced synthetic methodologies addressing scalability, sustainability, and stereochemical control challenges in oxazepanone production. WO2012046882A1 details a continuous-flow hydrogenation system employing a Pd/C-packed cartridge reactor for enantioselective reduction of 4-arylidene oxazepanone precursors. This technology achieves quantitative conversion with >99% ee at 50 bar H₂ and 80°C, significantly outperforming batch processes (typically 92% ee) while reducing catalyst loading by 15-fold [2] [8].
US20230399319A1 introduces a photocatalytic ring-expansion strategy converting pyrrolidine-3-carboxamides to 1,4-oxazepan-3-ones via single-electron oxidation and C–C bond cleavage. Key innovations include:
For late-stage diversification, modular ligand-accelerated catalysis (patented in WO2012046882A1) employs copper(I)-furoate complexes with hemilabile phosphine-oxazoline ligands. This system enables C7 borylation of fully assembled oxazepanone cores with B₂pin₂ under aerobic conditions, providing versatile intermediates for parallel synthesis. Subsequent one-pot Suzuki couplings generate arrays of 7-aryl/heteroaryl derivatives (87-94% yield) without protecting group manipulations, streamlining SAR exploration [2] [8].
Table 2: Patent-Protected Synthesis Methods for 1,4-Oxazepan-3-one Derivatives
Patent | Core Innovation | Catalyst/Reagent System | Key Performance Metrics |
---|---|---|---|
WO2012046882A1 | Continuous-flow asymmetric hydrogenation | Pd/C (chiral modifier: (R)-3,5-di(CF₃)Ph-Phosphinooxazoline) | >99% ee, TON=4500, 10 kg/day throughput |
US20230399319A1 | Photocatalytic ring expansion | Ir(ppy)₃ (0.5 mol%), TBHP, CH₃CN, 450 nm LEDs | 78-82% yield, >99% ee retention |
WO2012046882A1 | Ligand-accelerated C7 borylation | Cu(OTf)₂ (5 mol%), L1 ligand (6 mol%), B₂pin₂, 4Å MS | 92% yield, >30:1 C7/C6 regioselectivity |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1